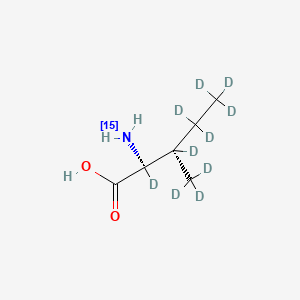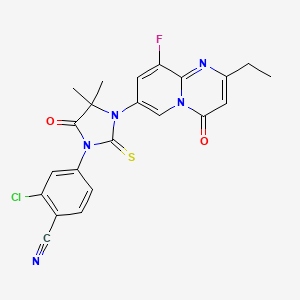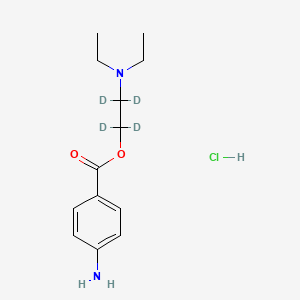
Procaine-d4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Procaine-d4 (hydrochloride) is a deuterium-labeled derivative of procaine hydrochloride. Procaine hydrochloride is a well-known local anesthetic primarily used in medical and dental procedures. The deuterium labeling in Procaine-d4 (hydrochloride) makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Procaine-d4 (hydrochloride) involves the deuteration of procaine hydrochloride. This process typically includes the substitution of hydrogen atoms with deuterium atoms in the procaine molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Procaine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. Quality control measures are implemented to verify the deuterium content and the overall quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Procaine-d4 (hydrochloride) undergoes various chemical reactions, including:
Substitution: The aromatic ring in Procaine-d4 (hydrochloride) can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
Hydrolysis: Produces para-aminobenzoic acid and diethylaminoethanol.
Oxidation: Leads to the formation of various oxides depending on the reaction conditions.
Substitution: Results in substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Procaine-d4 (hydrochloride) has a wide range of applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of procaine in the body.
Metabolic Pathways: Helps in tracing metabolic pathways and identifying metabolites.
DNA Demethylation: Procaine hydrochloride, including its deuterated form, is known to act as a DNA-demethylating agent, making it useful in epigenetic studies.
Antiviral Research: Recent studies have shown that Procaine-d4 (hydrochloride) can impair the replication of viruses such as SARS-CoV-2 in vitro.
Wirkmechanismus
Procaine-d4 (hydrochloride) exerts its effects primarily by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the initiation and conduction of nerve impulses, resulting in local anesthesia. The compound is metabolized in the plasma by the enzyme pseudocholinesterase, producing para-aminobenzoic acid and diethylaminoethanol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Procaine hydrochloride
- Benzocaine
- Tetracaine
- Butamben
- Declopramide
- Metoclopramide
Uniqueness
Procaine-d4 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly valuable in research applications involving isotopic tracing and metabolic studies. This labeling provides a distinct advantage over non-deuterated analogs by allowing for more precise tracking and analysis in various biochemical processes .
Eigenschaften
Molekularformel |
C13H21ClN2O2 |
|---|---|
Molekulargewicht |
276.79 g/mol |
IUPAC-Name |
[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H/i9D2,10D2; |
InChI-Schlüssel |
HCBIBCJNVBAKAB-PQDNHERISA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=C(C=C1)N)N(CC)CC.Cl |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-ethoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B12426506.png)
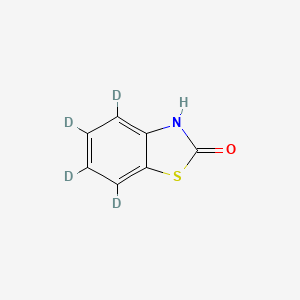
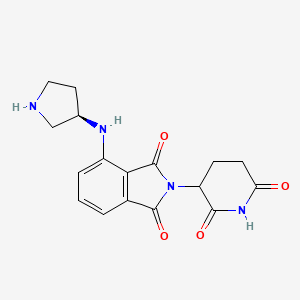
![Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate](/img/structure/B12426522.png)
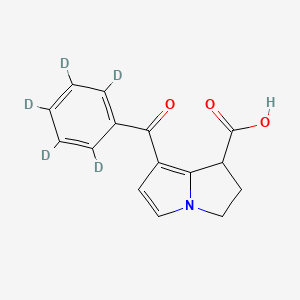
![sodium;[(3R,4R,5R,6S)-6-[[(2S,4S,5R,6S,13R,16S,18R)-4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[(2R,3S,4R,5R,6S)-5-[(2R,3S,4R,5S)-4-[(2R,3S,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate](/img/structure/B12426543.png)
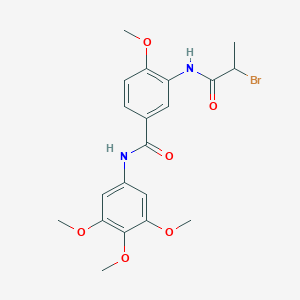
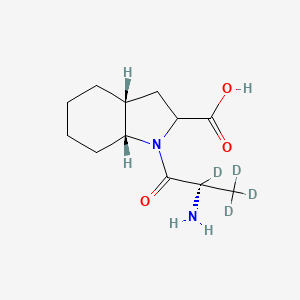
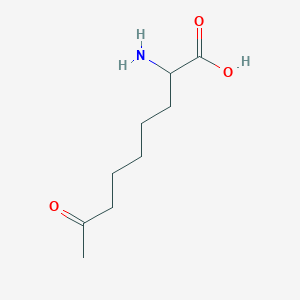
![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)

![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)
